Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Chemical Structure: The compound (CAS 603946-13-0, C₁₉H₂₃N₅OS, MW 369.48) features a triazino[5,6-b]indole core substituted with a methyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a cyclohexylmethyl group, introducing steric bulk and lipophilicity .
The cyclohexylmethyl substituent likely requires optimized conditions for efficient amide bond formation .
Properties
Molecular Formula |
C19H23N5OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-24-15-10-6-5-9-14(15)17-18(24)21-19(23-22-17)26-12-16(25)20-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,20,25) |
InChI Key |
JQASFDXBBWICHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Methyl-5H-1,2,4-triazino[5,6-B]indole Core
- Starting Materials: Acid hydrazides or related precursors are reacted with phenylisothiocyanate or analogous reagents to form acid thiosemicarbazides.
- Reaction Conditions: Typically performed in ethanol under reflux for several hours or under microwave irradiation for rapid synthesis.
- Conversion to Triazole-3-thiones: Treatment of thiosemicarbazides with aqueous sodium hydroxide under reflux or microwave conditions yields 1,2,4-triazole-3-thiones, which are key intermediates for further cyclization to the triazinoindole system.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid hydrazide + phenylisothiocyanate | Ethanol, reflux 4 h or microwave 2 min | 85-96 | Formation of acid thiosemicarbazides |
| Thiosemicarbazide + NaOH | 10% aqueous NaOH, reflux 3-4 h or microwave 3 min | High | Formation of 1,2,4-triazole-3-thiones |
Formation of the Thioether Linkage
- The 3-position of the triazinoindole ring is functionalized with a thiol or thione group, which undergoes nucleophilic substitution with a suitable alkyl halide or cyclohexylmethyl derivative to form the thioether bond.
- This step is critical for linking the cyclohexylmethyl amide moiety to the heterocyclic core.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Formation of acid thiosemicarbazide | Acid hydrazide + phenylisothiocyanate, EtOH reflux or microwave | Acid thiosemicarbazide intermediate |
| 2 | Cyclization to triazole-3-thione | NaOH aqueous reflux or microwave irradiation | 1,2,4-Triazole-3-thione intermediate |
| 3 | Thioether formation | Reaction with cyclohexylmethyl halide or thiol | Thioether-linked triazinoindole intermediate |
| 4 | Acetamide formation | Acylation of cyclohexylmethylamine with acetic anhydride | N-(cyclohexylmethyl)acetamide |
| 5 | Coupling | Amidation or nucleophilic substitution | Final compound: Acetamide, N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- |
Research Findings and Optimization
- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times for thiosemicarbazide formation and triazole cyclization, improving yields and purity.
- Continuous Flow Reactors: For scale-up, continuous flow methods optimize reaction parameters, enhance safety, and improve reproducibility while maintaining high product quality.
- Purification: Recrystallization from ethanol or chromatographic techniques are employed to isolate pure intermediates and final products.
- Characterization: NMR (1H, 13C), IR spectroscopy, and elemental analysis confirm the structure and purity of intermediates and final compounds.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Conditions | Yield/Notes |
|---|---|---|---|
| Acid thiosemicarbazide synthesis | Reflux in ethanol or microwave | 4 h reflux or 2 min microwave | 85-96% yield |
| Triazole-3-thione formation | Aqueous NaOH reflux or microwave | 3-4 h reflux or 3 min microwave | High yield, key intermediate |
| Thioether linkage formation | Nucleophilic substitution | Mild heating, suitable solvent | Efficient coupling step |
| Acetamide formation | Acylation of amine | Room temp to mild heating | High purity acetamide |
| Final coupling | Amidation or substitution | Controlled conditions | Target compound obtained |
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazinoindole core or the acetamide group.
Substitution: The cyclohexylmethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield a sulfoxide or sulfone, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- would depend on its specific biological target. Potential molecular targets and pathways involved could include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Comparative Analysis
Lipophilicity and Solubility
- The target compound ’s cyclohexylmethyl group confers significant hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., 4-fluorophenyl in Compound 15) .
Electronic and Steric Effects
- The target’s cyclohexylmethyl group imposes steric hindrance, possibly protecting the acetamide bond from enzymatic hydrolysis but complicating synthetic yield .
Biological Activity
Acetamide, N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C20H25N5OS and a molecular weight of 399.5 g/mol. Its structure includes a cyclohexyl group and a thioether linkage, contributing to its unique chemical properties. The presence of both acetamide and triazinoindole moieties makes it particularly interesting for medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C20H25N5OS |
| Molecular Weight | 399.5 g/mol |
| Key Functional Groups | Acetamide, Cyclohexyl, Thioether |
| Structural Features | Triazinoindole Moiety |
Antimicrobial and Antiviral Properties
Preliminary studies indicate that Acetamide, N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- may exhibit significant antimicrobial and antiviral activities. The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate their activity. For instance, compounds with similar structures have shown inhibitory effects on butyrylcholinesterase (BChE), which is crucial in Alzheimer's disease treatment .
Research into the pharmacodynamics of this compound suggests that it may interact with various biological pathways. The binding to enzymes or receptors can lead to modulation of neurotransmitter levels or inhibition of pathogenic growth. For example, studies on related compounds have demonstrated that modifications in the indole moiety can enhance binding affinity to BChE .
Case Studies and Research Findings
-
Study on BChE Inhibition : A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. Among these derivatives, some exhibited IC50 values below 50 μM, indicating moderate activity against BChE .
Compound IC50 (μM) Activity Compound 8c 3.94 ± 0.16 Moderate BChE Inhibition Compound 8d 19.60 ± 0.21 Moderate BChE Inhibition - Antimicrobial Efficacy : Preliminary tests have suggested that the compound shows promise as an antimicrobial agent against various pathogens. Further investigations are necessary to confirm these findings and elucidate the underlying mechanisms.
Synthesis Pathways
The synthesis of Acetamide, N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps:
- Formation of Triazinoindole Moiety : Initial reactions focus on constructing the triazinoindole framework.
- Introduction of Cyclohexyl Group : This step incorporates the cyclohexyl moiety into the structure.
- Thioether Linkage Formation : The final step involves creating the thioether bond with the acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
